molecular formula C18H11ClN2O3 B14342407 5-Chloro-3-(1-phenyl-1H-pyrazol-4-yl)-1-benzofuran-2-carboxylic acid CAS No. 93065-38-4

5-Chloro-3-(1-phenyl-1H-pyrazol-4-yl)-1-benzofuran-2-carboxylic acid

Katalognummer: B14342407
CAS-Nummer: 93065-38-4
Molekulargewicht: 338.7 g/mol
InChI-Schlüssel: BLXCMJGSKLSBOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-3-(1-phenyl-1H-pyrazol-4-yl)-1-benzofuran-2-carboxylic acid is a complex organic compound that features a benzofuran core substituted with a pyrazole ring and a carboxylic acid group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(1-phenyl-1H-pyrazol-4-yl)-1-benzofuran-2-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the chlorination and carboxylation of the intermediate compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-3-(1-phenyl-1H-pyrazol-4-yl)-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5-Chloro-3-(1-phenyl-1H-pyrazol-4-yl)-1-benzofuran-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activity.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Chloro-3-(1-phenyl-1H-pyrazol-4-yl)-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • N’-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides
  • 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid

Uniqueness

5-Chloro-3-(1-phenyl-1H-pyrazol-4-yl)-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both benzofuran and pyrazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

93065-38-4

Molekularformel

C18H11ClN2O3

Molekulargewicht

338.7 g/mol

IUPAC-Name

5-chloro-3-(1-phenylpyrazol-4-yl)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C18H11ClN2O3/c19-12-6-7-15-14(8-12)16(17(24-15)18(22)23)11-9-20-21(10-11)13-4-2-1-3-5-13/h1-10H,(H,22,23)

InChI-Schlüssel

BLXCMJGSKLSBOY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C3=C(OC4=C3C=C(C=C4)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.